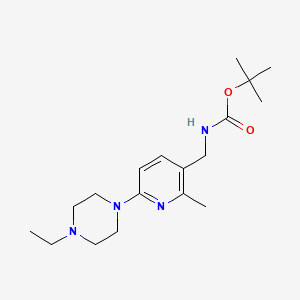
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a piperazine ring, a pyridine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-ethylpiperazine with an appropriate alkylating agent.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring through a cyclization reaction.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl ((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl ((4-methoxybenzyl)-3-methylpiperazine-1-carboxylate)
Uniqueness
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl N-[[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H30N4O2/c1-6-21-9-11-22(12-10-21)16-8-7-15(14(2)20-16)13-19-17(23)24-18(3,4)5/h7-8H,6,9-13H2,1-5H3,(H,19,23) |
InChI Key |
STAJOBMKCAAQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





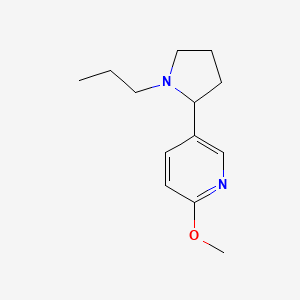
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
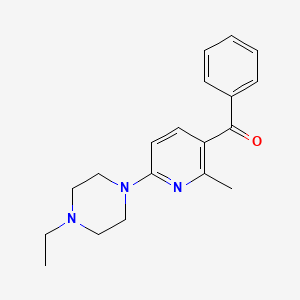
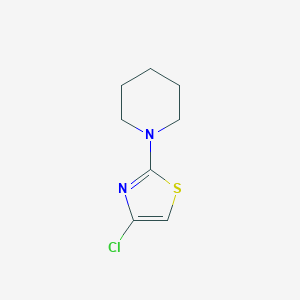
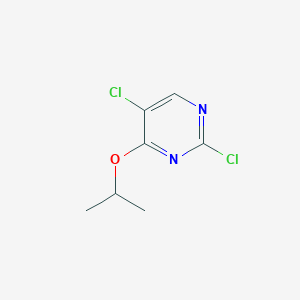
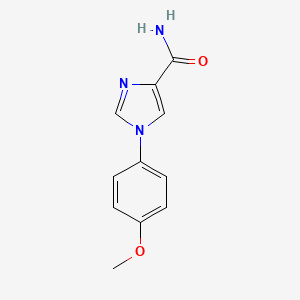
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

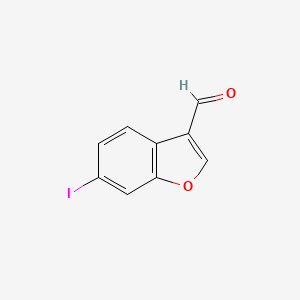
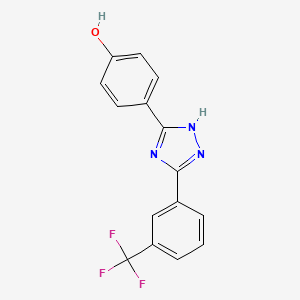
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
